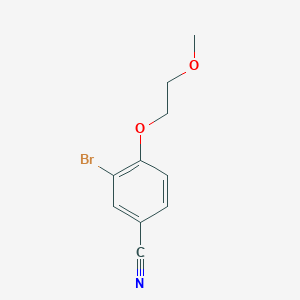
2-(2-氨基-2-甲基丁氧基)-3-氯吡啶盐酸盐
描述
2-Amino-2-methyl-1-propanol (AMP) is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of AMP consists of a primary amine and a primary alcohol functional group .Chemical Reactions Analysis
AMP is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . It is also a precursor to oxazolines via its reaction with acyl chlorides .Physical And Chemical Properties Analysis
AMP has a molecular weight of 89.14 g/mol, a boiling point of 329°F, and a freezing point of 89.6°F . It is soluble in water and alcohols .科学研究应用
寡核苷酸的合成:Gryaznov 和 Letsinger(1992 年)的一项研究描述了在核苷磷酰胺试剂中使用吡啶盐酸盐/咪唑进行选择性 O-磷酰化,突出了其在合成具有未保护氨基的寡核苷酸中的效用,这对于创建敏感的寡核苷酸类似物很有用 (Gryaznov 和 Letsinger,1992 年)。
奈韦拉平类似物的合成:Bakke 和 Říha(2001 年)开发了一种制备 3-氨基-2-氯吡啶的方法,其中包括逆转录酶抑制剂奈韦拉平的异喹啉类似物 (Bakke 和 Říha,2001 年)。
光化学二聚化:Taylor 和 Kan(1963 年)探索了 2-氨基吡啶(包括 2-氨基-5-氯吡啶)的紫外线照射,导致形成 1,4-二聚体,提供了对这些二聚体的化学性质的见解 (Taylor 和 Kan,1963 年)。
结构分析:Anagnostis 和 Turnbull(1998 年)分离了 2-氨基-3,5-二氯吡啶的盐酸盐一水合物,并分析了其氢键形成和键长,提供了对吡啶配合物的结构见解 (Anagnostis 和 Turnbull,1998 年)。
抗病毒剂合成:Cundy 等人(1997 年)从 2-氨基-5-氯吡啶制备了衍生物,以评估其对各种病毒的作用,证明了吡啶衍生物在抗病毒药物开发中的潜在用途 (Cundy、Holan、Otaegui 和 Simpson,1997 年)。
Hirshfeld 表面分析:Rosli 等人(2022 年)研究了 2-氨基-5-氯吡啶与异构甲基苯甲酸形成的共晶,分析了它们的分子间氢键和电荷转移,这对于理解这些共晶内的电子迁移至关重要 (Rosli 等人,2022 年)。
氨基噻唑并吡啶的合成:Aitland 和 Molander(1977 年)报告了 2-氨基噻唑并吡啶盐酸盐的合成,提供了有关反应机理和这些化合物在化学合成中的潜在用途的宝贵信息 (Aitland 和 Molander,1977 年)。
作用机制
Target of Action
The primary target of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is the process of carbon dioxide (CO2) capture . This compound, similar to 2-amino-2-methyl-1-propanol (AMP), is used to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
Mode of Action
The compound interacts with its targets by enhancing the CO2 capture capacity of absorbents . This is achieved through its unique spatial site resistance structure, which allows it to form unstable carbamates when reacting with CO2 and decompose easily in carbonates . The addition of nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Biochemical Pathways
The compound affects the biochemical pathway of CO2 capture. It enhances the CO2 capture performance of AMP aqueous solution . The type of nanoparticles, the solid content, and the different parameters have great influences on the CO2 absorption load and desorption rate .
Pharmacokinetics
It’s worth noting that the solubility of co2 in aqueous solutions of similar compounds has been experimentally measured at various temperatures and pressures .
Result of Action
The result of the action of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is the enhanced capture of CO2. The experimental results show that the addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Action Environment
The action of 2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride is influenced by environmental factors such as the presence of nanoparticles and the parameters of the AMP aqueous solution . These factors can greatly influence the CO2 absorption load and desorption rate .
安全和危害
未来方向
属性
IUPAC Name |
1-(3-chloropyridin-2-yl)oxy-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O.ClH/c1-3-10(2,12)7-14-9-8(11)5-4-6-13-9;/h4-6H,3,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUOMKJHDVGTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC1=C(C=CC=N1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-methylbutoxy)-3-chloropyridine hydrochloride | |
CAS RN |
1423031-69-9 | |
| Record name | 2-Butanamine, 1-[(3-chloro-2-pyridinyl)oxy]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)







![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)